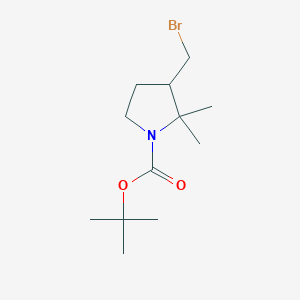

Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

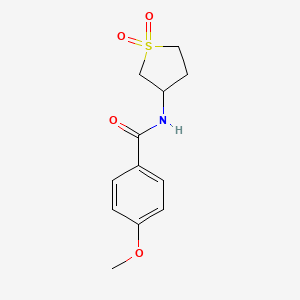

Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound with the empirical formula C10H18BrNO2 and a molecular weight of 264.16 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s known that tert-butyl bromoacetate serves as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .Molecular Structure Analysis

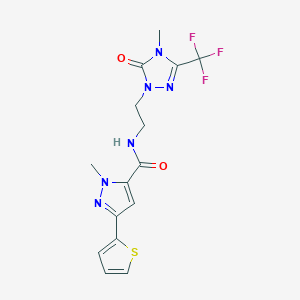

The molecular structure of Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a bromomethyl group and a carboxylate group. The carboxylate group is further connected to a tert-butyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate include a molecular weight of 264.16 and an empirical formula of C10H18BrNO2 . Further properties such as boiling point, density, and refractive index were not found in the search results.Applications De Recherche Scientifique

Organic Synthesis and Modification

Organic synthesis often employs tert-butyl carboxylate derivatives as intermediates or protective groups due to their stability and ease of removal. For example, the synthesis of heterocyclic β-amino acids demonstrates the utility of tert-butyl acrylate in forming β-amino-5-pyrimidinepropanoic ester, showcasing the role of similar tert-butyl compounds in peptide and peptidomimetic synthesis (Bovy & Rico, 1993). This suggests that Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate could serve as a valuable intermediate in synthesizing complex organic molecules, potentially aiding in the development of pharmaceuticals or bioactive compounds.

Photocatalysis and Environmental Applications

The degradation of environmental pollutants via photocatalysis is a critical area of research. Studies on the photocatalyzed oxidation of methylated arsenic species in TiO2 suspensions demonstrate the potential for similar tert-butyl derivatives to participate in environmental remediation processes. The study shows that tert-butyl alcohol, acting as a hydroxyl radical scavenger, can influence the rate of photocatalytic degradation (Xu, Cai, & O’Shea, 2007). This suggests that tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate could find applications in developing novel photocatalytic systems for environmental cleanup.

Protective Groups in Synthesis

The protection of hydroxyl groups as tert-butyldimethylsilyl derivatives highlights the significance of tert-butyl groups in synthetic chemistry. These protective groups are stable under various conditions, yet can be removed selectively, facilitating the synthesis of complex molecules (Corey & Venkateswarlu, 1972). Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate could serve a similar purpose, offering a stable yet removable protective group for sensitive functional groups in synthetic routes.

Fluorous Synthesis

Fluorinated analogues of tert-butyl alcohol have been evaluated as protecting groups in fluorous synthesis, indicating the utility of tert-butyl derivatives in facilitating separation processes in organic synthesis (Pardo, Cobas, Guitián, & Castedo, 2001). Given the structural similarity, Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate could potentially be utilized in the development of fluorous phase transfer catalysts or as a fluorous protecting group, enhancing the efficiency of synthetic methodologies.

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-7-6-9(8-13)12(14,4)5/h9H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJBRJVTCCMRBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1C(=O)OC(C)(C)C)CBr)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2556958.png)

![4-[(3-Chlorophenyl)methyl]-1H-pyrazine-2,3-dione](/img/structure/B2556972.png)

![N'-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]oxamide](/img/structure/B2556974.png)

![1-(2-Furoyl)-4-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperazine](/img/structure/B2556979.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2556980.png)